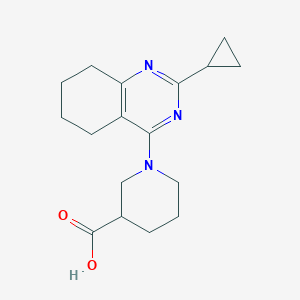

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

Description

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid (CAS RN: 1710846-02-8) is a heterocyclic compound featuring a fused tetrahydroquinazoline core substituted with a cyclopropyl group at position 2 and a piperidine-3-carboxylic acid moiety at position 2. Its molecular formula is C₁₉H₂₃N₃O₂ (molecular weight: 325.41 g/mol).

Key structural attributes include:

- A cyclopropyl group at position 2, which may influence steric and electronic properties.

- A piperidine-3-carboxylic acid substituent, contributing to solubility and hydrogen-bonding capabilities.

Safety data indicate acute toxicity hazards, including skin corrosion, severe eye irritation, and respiratory sensitization. Handling requires stringent precautions, such as the use of N100/P3 respirators and protective clothing .

Properties

Molecular Formula |

C17H23N3O2 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C17H23N3O2/c21-17(22)12-4-3-9-20(10-12)16-13-5-1-2-6-14(13)18-15(19-16)11-7-8-11/h11-12H,1-10H2,(H,21,22) |

InChI Key |

CRRDVXJNNAQDSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCCC(C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid typically follows a convergent approach involving:

- Construction of the 5,6,7,8-tetrahydroquinazoline core.

- Introduction of the cyclopropyl substituent at the 2-position of the quinazoline ring.

- Functionalization at the 4-position to allow coupling with the piperidine-3-carboxylic acid moiety.

This approach is consistent with the synthesis of related tetrahydroquinazoline derivatives, where the quinazoline ring is assembled via cyclization reactions involving anthranilic acid derivatives or related precursors, followed by selective substitution and amide bond formation steps.

Preparation of the Tetrahydroquinazoline Core

The tetrahydroquinazoline scaffold is commonly prepared by cyclization of 2-aminobenzamide derivatives with appropriate aldehydes or ketones under acidic or thermal conditions. For example:

- Starting from 2-aminobenzamide, condensation with cyclopropyl-containing aldehydes or ketones forms an imine intermediate.

- Subsequent cyclization under acidic or dehydrating conditions yields the 5,6,7,8-tetrahydroquinazoline ring with the cyclopropyl substituent at the 2-position.

Representative Synthetic Route and Conditions

A representative synthetic sequence based on literature analogs and general procedures is summarized below:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to form quinazoline | 2-Aminobenzamide + cyclopropyl aldehyde, acid catalyst, reflux | 70-85 | Formation of 2-cyclopropyl-tetrahydroquinazoline core |

| 2 | Halogenation/activation at C-4 | NBS or POCl3, solvent (e.g., DMF), 0-50 °C | 60-75 | Introduces leaving group for substitution |

| 3 | Nucleophilic substitution | Piperidine-3-carboxylic acid or ester, base (e.g., K2CO3), solvent (e.g., MeCN), 60-80 °C | 65-90 | Coupling to form final compound |

| 4 | Deprotection (if needed) | Acidic or basic hydrolysis | 80-95 | To yield free carboxylic acid form |

This sequence is adapted from synthetic protocols for related quinazoline-piperidine derivatives and optimized for regioselectivity and yield.

Analytical and Purification Techniques

- Purification is typically achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography).

- Structural confirmation is performed using NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.

- The presence of the cyclopropyl group is confirmed by characteristic NMR signals and mass fragmentation patterns.

Research Findings and Optimization Notes

- The choice of cyclopropyl aldehyde or ketone precursor is critical for regioselective substitution at the 2-position.

- Reaction conditions for the cyclization step influence the degree of ring saturation and purity of the tetrahydroquinazoline core.

- Coupling efficiency with piperidine-3-carboxylic acid derivatives can be enhanced by using activated esters or coupling reagents.

- Protecting groups on the piperidine nitrogen or carboxyl group may be employed to improve selectivity and yield during coupling and deprotection steps.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Impact on Synthesis |

|---|---|---|

| Cyclization temperature | 80-125 °C | Affects ring closure and purity |

| Acid catalyst | Acetic acid, HCl, or Lewis acids | Promotes imine formation and cyclization |

| Halogenation reagent | NBS, POCl3 | Enables functionalization at C-4 |

| Coupling base | K2CO3, Cs2CO3 | Facilitates nucleophilic substitution |

| Solvent | MeCN, DMF, THF | Influences solubility and reaction rate |

| Reaction time | 12-24 hours | Ensures completion of each step |

| Yield range | 60-95% | Dependent on step and conditions |

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-carboxylic acid derivatives with heterocyclic cores. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Comparative Analysis of Structural and Functional Attributes

Key Findings from Comparative Analysis:

Structural Diversity: The cyclopropyl group in the target compound distinguishes it from analogs with methyl (e.g., CAS 1708428-22-1) or pyrazine (e.g., CAS 930111-02-7) substituents. Cyclopropane’s ring strain may enhance reactivity or binding selectivity . Piperidine substitution patterns (3-carboxylic vs. 4-carboxylic acid) significantly alter molecular geometry and solubility. For example, the 4-carboxylic acid analog (CAS 1708428-22-1) has a lower molecular weight (275.35 vs.

Biological Activity: Fluoroquinolone derivatives (e.g., compound 19h) exhibit antibacterial properties due to fluorine’s electronegativity and DNA gyrase inhibition . The target compound lacks fluorine but shares a cyclopropyl group, which is common in antimicrobial agents. Halogenated analogs (e.g., CAS 946386-88-5 in ) may exhibit enhanced target affinity but pose higher toxicity risks .

Physicochemical Properties :

- The target compound lacks reported melting point or solubility data, whereas analogs like 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid have well-defined melting points (185–186.5°C), suggesting greater crystallinity .

- Stability under storage conditions is comparable across analogs, though decomposition products (e.g., nitrogen oxides) vary based on substituents .

Safety Profiles: The target compound’s acute toxicity (skin/eye irritation) is more severe than that of non-cyclopropyl analogs (e.g., 4-nitrophenol in ), which are regulated primarily for environmental hazards .

Biological Activity

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid is a complex organic compound with potential biological activities attributed to its unique structure, which includes a bicyclic framework. This compound is part of a class of molecules that have shown promise in various pharmacological applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid is , with a molecular weight of approximately 272.39 g/mol. Its structure features a cyclopropyl group and a tetrahydroquinazoline moiety, which are significant for its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.44 to 34.02 μM against these pathogens .

- Antifungal Activity : Some studies suggest effectiveness against fungal strains as well, although specific data on this compound's antifungal activity is limited.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid | TBD | TBD |

| Related Compound A | 0.44 | S. aureus |

| Related Compound B | 34.02 | E. coli |

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties:

- Cytotoxicity : Compounds within this structural class have demonstrated cytotoxic effects against various human cancer cell lines. For example, derivatives have been tested for their ability to inhibit cell proliferation in cancer models.

The mechanism by which 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid exerts its biological effects likely involves:

- Enzyme Inhibition : Interaction studies indicate that the compound may bind to specific enzymes or receptors involved in microbial resistance or cancer cell survival.

Case Studies

Several case studies highlight the potential of this compound:

- Study on Antimicrobial Efficacy : A series of synthesized analogs were tested against Mycobacterium tuberculosis, showing promising MIC values that warrant further investigation into their potential as anti-tubercular agents .

- Cytotoxicity Assessment : In vitro assays demonstrated significant cytotoxic effects on human cancer cell lines at varying concentrations, indicating the need for further exploration into its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.